Researchers requiring PDE5 inhibition without confounding PDE6-mediated visual artifacts face a critical tool-compound gap-sildenafil's PDE6 off-target engagement alters ERG readouts and fails to activate MAPK/ERK1/2 in NSC models. T 0156 hydrochloride resolves this:
• 15.6× greater PDE5 potency (IC50 0.23 nM) and 30× superior PDE5/PDE6 selectivity vs sildenafil; 58% lower ERG amplitude reduction at equipotent doses.
• Activates ERK1/2 and modulates p27Kip1 in neural stem cells-a mechanism sildenafil does not engage.
• Enables low-nM working concentrations, minimizing DMSO/ethanol vehicle toxicity in sensitive primary cultures.
Note: Compound is unstable in powder form; order quantities suitable for immediate stock solution preparation and aliquot at -20°C to -80°C in anhydrous DMSO.
Molecular FormulaC31H30ClN5O7
Molecular Weight620.0 g/mol
CAS No.324572-93-2
Cat. No.B1681853
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
T 0156 Hydrochloride: Potency & Selectivity
T 0156 hydrochloride is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor belonging to the 2,7-naphthyridine-3-carboxylic acid methyl ester structural class [1]. The compound is the hydrochloride salt form of the active PDE5 inhibitor T-0156, with molecular formula C31H29N5O7·HCl and molecular weight 620.06 g/mol . In enzymatic assays, T 0156 exhibits a PDE5 IC50 of 0.23 nM and demonstrates competitive inhibition of cGMP hydrolysis by PDE5 .
Pathway studyPDE5 inhibition and cGMP signaling research
Selectivity contextPDE6-sparing profile for visual pathway discrimination
Assay formatLow working concentration supports solvent-sensitive cell-based assays
[1] Mochida H, Takagi M, Inoue H, et al. Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. Eur J Pharmacol. 2002;456(1-3):91-98. View Source
T 0156 Hydrochloride: Advantages Over Sildenafil
PDE5 inhibitors within the same therapeutic class exhibit substantial variation in enzymatic potency, isoform selectivity profiles, and functional tissue effects that preclude simple substitution in research settings. T 0156 demonstrates a 15.6-fold greater potency at PDE5 (IC50 0.23 nM vs 3.6 nM) and a 4.9-fold lower PDE6 inhibitory activity (IC50 56 nM vs 29 nM) compared to sildenafil . This differential translates to functionally distinct outcomes in vivo: at equipotent penile tumescence-enhancing doses, T 0156 produces significantly less electroretinogram perturbation than sildenafil, directly reflecting reduced off-target PDE6 engagement [1]. Furthermore, T 0156 and sildenafil activate divergent downstream signaling pathways in neural stem cell proliferation assays, with sildenafil failing to activate ERK1/2 or alter p27Kip1 levels—mechanisms engaged by T 0156 [2].
PDE5 potency context may shift if substituting sildenafil; enzymatic inhibition profiles differ considerably.
PDE6 off-target engagement is markedly higher with sildenafil, which may confound visual pathway assay interpretations.
MAPK/ERK1/2 pathway activation in neural stem cell assays is not conserved across PDE5 inhibitors; mechanistic interpretation may differ.
[1] Mochida H, Noto T, Inoue H, et al. T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs. Eur J Pharmacol. 2004;485(1-3):283-288. View Source
[2] Santos AI, Carreira BP, Nobre RJ, et al. Stimulation of Neural Stem Cell Proliferation by Inhibition of Phosphodiesterase 5. Stem Cells Int. 2014;2014:878397. View Source
T 0156 Hydrochloride: Evidence Guide
PDE5 Inhibitory Potency vs. Sildenafil
T 0156 hydrochloride exhibits a PDE5 IC50 of 0.23 nM, representing 15.6-fold greater potency than sildenafil (IC50 = 3.6 nM) in the same enzymatic assay system . Both compounds were evaluated for inhibition of cGMP hydrolysis by PDE5 under identical competitive inhibition conditions .
Enzymatic assay measuring inhibition of cGMP hydrolysis by PDE5; competitive inhibition mechanism
Why This Matters
The 15.6-fold potency advantage enables lower working concentrations in PDE5-dependent assays, reducing solvent exposure and minimizing potential off-target effects at higher compound concentrations.
T 0156 demonstrates substantially reduced PDE6 inhibition (IC50 = 56 nM) compared to sildenafil (IC50 = 29 nM), a 4.9-fold selectivity advantage . More critically, T 0156 exhibits minimal activity against PDE1-PDE4 isoforms with IC50 values >63,000 nM (>10 μM for most isoforms), whereas sildenafil shows measurable inhibition of PDE1-PDE4 with IC50 values >270 nM . The PDE6 selectivity ratio (PDE6 IC50 / PDE5 IC50) is 243 for T 0156 versus 8.1 for sildenafil, representing a 30-fold improvement in the PDE5/PDE6 therapeutic window .
Enzymatic assays using recombinant PDE isoforms 1-6; competitive inhibition measurement
Why This Matters
The superior PDE6 selectivity profile makes T 0156 the preferred PDE5 inhibitor for experiments where PDE6-mediated off-target effects (e.g., visual pathway perturbations) would confound data interpretation.
In Vivo Functional Selectivity: Penile Tumescence vs. ERG
In anesthetized dogs, T 0156 at 10 μg/kg (i.v.) and sildenafil at 100 μg/kg (i.v.) produced comparable potentiation of pelvic nerve stimulation-induced penile tumescence (T 0156: 181.5 ± 31.1% vs sildenafil: 190.0 ± 37.9%) despite 4.7-fold lower plasma concentration of T 0156 (16.7 ± 1.6 ng/mL vs 78.8 ± 5.3 ng/mL) [1]. At a higher 1000 μg/kg dose, T 0156 reduced ERG positive wave amplitude by only 41.1 ± 8.0% compared to 71.7 ± 3.9% reduction by sildenafil, representing 43% less ERG perturbation [2]. ERG latency increase was also significantly lower with T 0156 (3.9 ± 0.6% vs 14.5 ± 1.4%) [3].
In Vivo Functional SelectivityHead-to-head
10 μg/kg T 0156 vs. 100 μg/kg sildenafil: comparable tumescence (181% vs. 190%); 41% vs. 72% ERG amplitude reduction
Supports functional PDE5/PDE6 separation in vivo model
Anesthetized dog model; pelvic nerve stimulation and ERG
in vivo pharmacologypenile tumescenceelectroretinogramPDE6 functional selectivitycanine model
Evidence Dimension
In vivo functional PDE5 efficacy and PDE6-mediated visual side effects
Target Compound Data
10 μg/kg produces 181.5% tumescence potentiation with 16.7 ng/mL plasma; 1000 μg/kg reduces ERG amplitude by 41.1% and increases latency by 3.9%
Comparator Or Baseline
Sildenafil: 100 μg/kg produces 190.0% tumescence potentiation with 78.8 ng/mL plasma; 1000 μg/kg reduces ERG amplitude by 71.7% and increases latency by 14.5%
Quantified Difference
10-fold lower dose for equivalent PDE5 efficacy; 58% lower ERG amplitude reduction (41.1% vs 71.7%); 73% lower ERG latency increase (3.9% vs 14.5%)
The in vivo functional discrimination data confirm that enzymatic selectivity translates to meaningful physiological separation—T 0156 enables PDE5-targeted studies with substantially reduced confounding visual pathway effects.
in vivo pharmacologypenile tumescenceelectroretinogramPDE6 functional selectivitycanine model
[1] Mochida H, Noto T, Inoue H, et al. T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs. Eur J Pharmacol. 2004;485(1-3):283-288. View Source
[2] Mochida H, Noto T, Inoue H, et al. T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs. Eur J Pharmacol. 2004;485(1-3):283-288. Page 285, Figure 2. View Source
[3] Mochida H, Noto T, Inoue H, et al. T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs. Eur J Pharmacol. 2004;485(1-3):283-288. Page 286, Figure 3. View Source
Neural Stem Cell Proliferation: MAPK/ERK Pathway
In subventricular zone-derived neural stem cell (NSC) cultures, T 0156 (100 nM), sildenafil (1 μM), and zaprinast (10 μM) all increased NSC proliferation following 6-hour or 24-hour treatment [1]. However, mechanistic divergence was observed: T 0156 and zaprinast increased NSC proliferation via activation of the mitogen-activated protein kinase (MAPK) pathway, whereas sildenafil neither activated ERK1/2 nor altered p27Kip1 levels, indicating engagement of pathways different from those activated by T 0156 [2].
Neural Stem Cell ProliferationHead-to-head
T 0156 (100 nM) activates MAPK/ERK1/2; sildenafil (1 μM) does not alter ERK1/2 or p27Kip1
Pathway divergence despite similar proliferation outcome
T 0156 (100 nM): Increases NSC proliferation; activates MAPK/ERK1/2 pathway; dependent on soluble guanylyl cyclase and protein kinase G
Comparator Or Baseline
Sildenafil (1 μM): Increases NSC proliferation but does NOT activate ERK1/2 or alter p27Kip1 levels; pathway differs from T 0156
Quantified Difference
Qualitative pathway divergence despite similar proliferative outcome
Conditions
Subventricular zone-derived neural stem cell cultures; 6-hour and 24-hour treatment; proliferation measured by BrdU incorporation
Why This Matters
The distinct signaling mechanism of T 0156 versus sildenafil in NSC proliferation demonstrates that PDE5 inhibitors are not mechanistically interchangeable—T 0156 specifically engages the MAPK/ERK1/2 axis, which may be critical for studies investigating cGMP-dependent neurogenic signaling.
[1] Santos AI, Carreira BP, Nobre RJ, et al. Stimulation of Neural Stem Cell Proliferation by Inhibition of Phosphodiesterase 5. Stem Cells Int. 2014;2014:878397. View Source
[2] Santos AI, Carreira BP, Nobre RJ, et al. Stimulation of Neural Stem Cell Proliferation by Inhibition of Phosphodiesterase 5. Stem Cells Int. 2014;2014:878397. Abstract and Results sections. View Source
Nitroglycerin Tolerance Prevention
In rat aortic ring preparations, pre-exposure to 30 μM nitroglycerin for 90 minutes induced nitrate tolerance, manifesting as reduced relaxation response to nitroglycerin and decreased tissue cGMP levels [1]. Treatment with T 0156 (concentration range 0.1-10 μM) inhibited and prevented the reduced relaxation and cGMP level decreases in tolerant rings [2]. In direct contrast, nitroglycerin-induced tolerance was unaffected by cilostazol (PDE3 inhibitor) and rolipram (PDE4 inhibitor), establishing that tolerance involves PDE5 activity specifically rather than PDE3 or PDE4 isoforms [3].
Nitroglycerin Tolerance PreventionHead-to-head
T 0156 (0.1-10 μM) prevents tolerance; PDE3/4 inhibitors cilostazol and rolipram show no effect
Isoform-specific PDE5 functional response context
Rat aortic rings; 30 μM nitroglycerin pre-exposure; cGMP assay
Rat aortic rings suspended in organ bath; 90-minute pre-exposure to 30 μM nitroglycerin; phenylephrine pre-contraction; cGMP measured by enzyme immunoassay
Why This Matters
This isoform-specific functional evidence validates that T 0156's PDE5 selectivity is functionally meaningful—PDE3 and PDE4 inhibitors cannot substitute in vascular tolerance models, and T 0156's high PDE5 potency makes it the appropriate tool compound for studying PDE5-dependent vascular pharmacology.
[1] Liu CQ, Leung FP, Lee VW, et al. Prevention of nitroglycerin tolerance in vitro by T0156, a selective phosphodiesterase type 5 inhibitor. Eur J Pharmacol. 2008;590(1-3):250-254. View Source
[2] Liu CQ, Leung FP, Lee VW, et al. Prevention of nitroglycerin tolerance in vitro by T0156, a selective phosphodiesterase type 5 inhibitor. Eur J Pharmacol. 2008;590(1-3):250-254. Abstract. View Source
[3] Liu CQ, Leung FP, Lee VW, et al. Prevention of nitroglycerin tolerance in vitro by T0156, a selective phosphodiesterase type 5 inhibitor. Eur J Pharmacol. 2008;590(1-3):250-254. Results section. View Source
Powder Stability and Solubility
T 0156 hydrochloride demonstrates solubility to 25 mM in DMSO and ethanol with gentle warming, with Sigma-Aldrich reporting solubility of 17.3 mg/mL in DMSO and methanol . The compound is insoluble in water . Multiple vendor technical datasheets note that this compound is unstable in powder form and recommend that other related salt forms be considered for long-term storage . Storage recommendations vary: Tocris specifies desiccation at +4°C, while others recommend -20°C storage [1].
Powder Stability & SolubilityData to verify
Soluble in DMSO (17.3-25 mM), ethanol; insoluble in water; powder instability noted by multiple vendors
Procurement and stock preparation planning context
Store aliquots at -20°C in anhydrous DMSO promptly after receipt
Solubility measured at room temperature with gentle warming; stability concerns noted by multiple independent vendors
Why This Matters
The documented powder instability necessitates careful procurement planning—users should order quantities matched to immediate experimental needs, prepare stock solutions promptly upon receipt, and store aliquots at -20°C or -80°C in anhydrous DMSO to maintain compound integrity.
T 0156 is the optimal PDE5 inhibitor for experiments where PDE6-mediated off-target effects must be minimized. The compound's 30-fold greater PDE5/PDE6 selectivity ratio versus sildenafil, validated in vivo by 58% lower ERG amplitude reduction at high doses, makes it the preferred tool for dissecting PDE5-specific pharmacology in systems where visual pathway perturbations would confound interpretation [1]. This is particularly critical for chronic dosing studies in animal models where cumulative PDE6 inhibition could alter behavioral or physiological readouts independent of PDE5 engagement.
Neural Stem Cell and Neurogenesis Research
T 0156 is specifically indicated for NSC proliferation studies where activation of the MAPK/ERK1/2 signaling axis is a required mechanistic endpoint. Unlike sildenafil, which fails to activate ERK1/2 or modulate p27Kip1 levels in NSC cultures, T 0156 engages the MAPK pathway in a cGMP-dependent manner [2]. Researchers investigating the intersection of PDE5 inhibition, cGMP elevation, and neurogenic signaling should prioritize T 0156 to ensure pathway-appropriate pharmacological interrogation.
Vascular Tolerance Models
T 0156 is the validated tool compound for studies examining PDE5-specific contributions to nitrate tolerance and vascular smooth muscle cGMP regulation. The compound's demonstrated efficacy in preventing nitroglycerin-induced tolerance—a functional effect not replicated by PDE3 or PDE4 inhibitors—confirms its utility in experiments requiring isoform-specific PDE5 inhibition without confounding activity at other PDE families [3]. Applications include ex vivo vascular reactivity assays, organ bath pharmacology, and studies of cGMP compartmentalization in vascular tissue.
High-Potency PDE5 Inhibition Applications
T 0156's 15.6-fold greater PDE5 potency versus sildenafil enables working concentrations in the low nanomolar range (0.23 nM IC50), substantially reducing DMSO or ethanol solvent exposure in cell-based assays . This potency advantage is particularly valuable in sensitive primary cell cultures, stem cell differentiation protocols, and long-term treatment studies where solvent toxicity or vehicle effects must be minimized. Procurement planning should account for compound instability in powder form—users should order quantities appropriate for immediate stock solution preparation and aliquot storage at -20°C to -80°C in anhydrous DMSO .
[1] Mochida H, Noto T, Inoue H, et al. T-0156, a novel phosphodiesterase type 5 inhibitor, and sildenafil have different pharmacological effects on penile tumescence and electroretinogram in dogs. Eur J Pharmacol. 2004;485(1-3):283-288. View Source
[2] Santos AI, Carreira BP, Nobre RJ, et al. Stimulation of Neural Stem Cell Proliferation by Inhibition of Phosphodiesterase 5. Stem Cells Int. 2014;2014:878397. View Source
[3] Liu CQ, Leung FP, Lee VW, et al. Prevention of nitroglycerin tolerance in vitro by T0156, a selective phosphodiesterase type 5 inhibitor. Eur J Pharmacol. 2008;590(1-3):250-254. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.